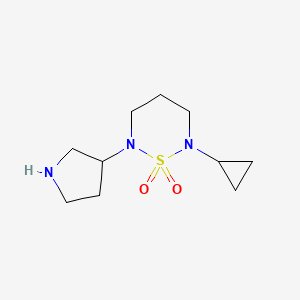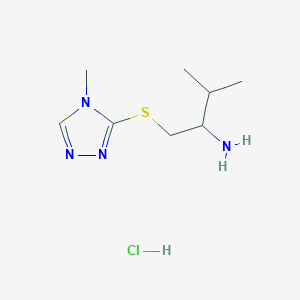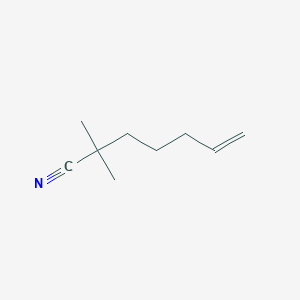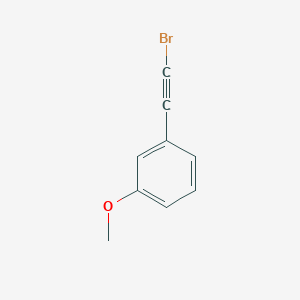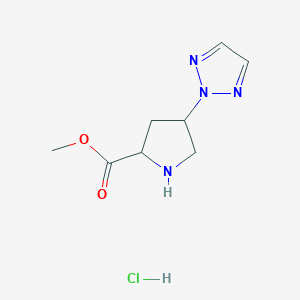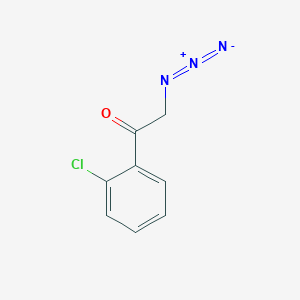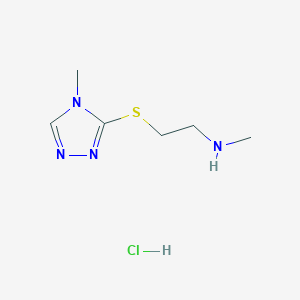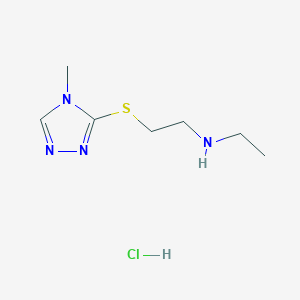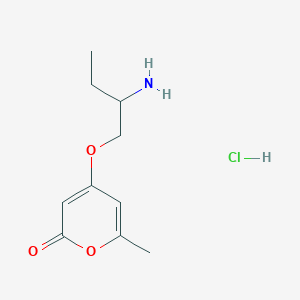
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Übersicht
Beschreibung
4-(2-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticoccidial Activity
4-(2-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has demonstrated potential in antimicrobial and anticoccidial applications. A study by Georgiadis (1976) showed that derivatives of 2H-pyran-2-one exhibited significant in vitro antimicrobial activity and acted as effective coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).
Antibacterial and Antifungal Properties
Further research by Pawar, Sakhare, and Arbad (2016) indicated that Schiff base ligands derived from similar 2H-pyran-2-one compounds showed antibacterial and antifungal activity against various pathogens, including Escherichia coli and Candida albicans (Pawar et al., 2016).
Novel Synthetic Applications
In the field of organic synthesis, Wang, Zou, Zhao, and Shi (2011) developed an environment-friendly protocol for synthesizing 2H-pyran-2-one derivatives, highlighting the compound's utility in creating complex organic molecules (Wang et al., 2011).
Electrocatalytic Applications
A study by Elinson, Nasybullin, and Nikishin (2013) explored the electrocatalytic applications of 2H-pyran-2-one derivatives, demonstrating their potential in biomedical applications through efficient multicomponent reactions (Elinson et al., 2013).
Anticorrosion Properties
El Hattak et al. (2021) investigated the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media, finding significant inhibition efficacy and suggesting potential applications in material science (El Hattak et al., 2021).
Antioxidant Activity
Research by Saher et al. (2018) identified antioxidant properties in pyran-2-one derivatives, particularly those with specific substituents, offering insights into potential pharmaceutical applications (Saher et al., 2018).
Eigenschaften
IUPAC Name |
4-(2-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-8(11)6-13-9-4-7(2)14-10(12)5-9;/h4-5,8H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHDIFAGKMMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)OC(=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


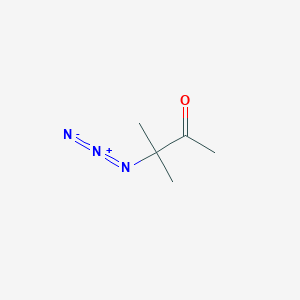
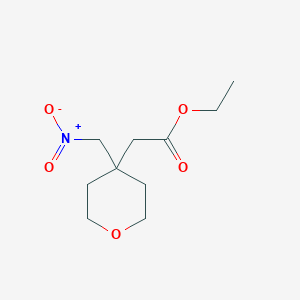
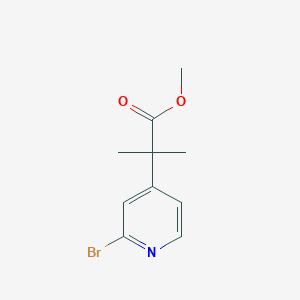
![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
